molecular formula C27H30N2O3 B2569335 2-[(4-tert-butylphenoxy)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole CAS No. 638140-38-2

2-[(4-tert-butylphenoxy)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2569335
CAS No.: 638140-38-2
M. Wt: 430.548
InChI Key: JCDLOJZKKLFNNI-UHFFFAOYSA-N
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Description

2-[(4-tert-butylphenoxy)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Scientific Research Applications

2-[(4-tert-butylphenoxy)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it can be explored for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound can be used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-[(4-Tert-butylphenoxy)methyl]-1-[(3,4-dimethoxyphenyl)methyl]benzimidazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The interaction between 2-[(4-Tert-butylphenoxy)methyl]-1-[(3,4-dimethoxyphenyl)methyl]benzimidazole and these enzymes involves binding to the active site, leading to inhibition of enzyme activity. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can impact various biochemical processes within the cell .

Cellular Effects

The effects of 2-[(4-Tert-butylphenoxy)methyl]-1-[(3,4-dimethoxyphenyl)methyl]benzimidazole on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins. It also affects cell proliferation by modulating the expression of genes involved in the cell cycle. In non-cancerous cells, 2-[(4-Tert-butylphenoxy)methyl]-1-[(3,4-dimethoxyphenyl)methyl]benzimidazole can influence cellular metabolism by altering the activity of metabolic enzymes and affecting the production of key metabolites .

Molecular Mechanism

The molecular mechanism of action of 2-[(4-Tert-butylphenoxy)methyl]-1-[(3,4-dimethoxyphenyl)methyl]benzimidazole involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. By binding to these targets, 2-[(4-Tert-butylphenoxy)methyl]-1-[(3,4-dimethoxyphenyl)methyl]benzimidazole can inhibit enzyme activity, activate or inhibit receptors, and modulate gene expression. These interactions lead to changes in cellular signaling pathways, which ultimately result in the observed cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(4-Tert-butylphenoxy)methyl]-1-[(3,4-dimethoxyphenyl)methyl]benzimidazole can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that 2-[(4-Tert-butylphenoxy)methyl]-1-[(3,4-dimethoxyphenyl)methyl]benzimidazole can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Preparation Methods

The synthesis of 2-[(4-tert-butylphenoxy)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the benzodiazole core and the introduction of the substituent groups. One common synthetic route involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the tert-Butylphenoxy Group: This step involves the reaction of the benzodiazole core with 4-tert-butylphenol under basic conditions.

    Introduction of the Dimethoxyphenylmethyl Group: This can be done through a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-[(4-tert-butylphenoxy)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced benzodiazole derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

Comparison with Similar Compounds

Similar compounds to 2-[(4-tert-butylphenoxy)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole include other benzodiazole derivatives with different substituent groups. These compounds can have varying biological activities and chemical properties. For example:

    2-[(4-Methoxyphenoxy)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole: This compound has a methoxy group instead of a tert-butyl group, which can affect its chemical reactivity and biological activity.

    2-[(4-tert-butylphenoxy)methyl]-1-[(3,4-dihydroxyphenyl)methyl]-1H-1,3-benzodiazole: The presence of hydroxyl groups can enhance hydrogen bonding and potentially increase biological activity.

The uniqueness of this compound lies in its specific combination of substituent groups, which can confer unique chemical and biological properties not found in other benzodiazole derivatives.

Properties

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-[(3,4-dimethoxyphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O3/c1-27(2,3)20-11-13-21(14-12-20)32-18-26-28-22-8-6-7-9-23(22)29(26)17-19-10-15-24(30-4)25(16-19)31-5/h6-16H,17-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDLOJZKKLFNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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